
1,4-Dibromo-2,3,5-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibromo-2,3,5-trifluorobenzene is an organic compound with the molecular formula C6HBr2F3 It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and three hydrogen atoms are replaced by fluorine atoms
准备方法
The synthesis of 1,4-Dibromo-2,3,5-trifluorobenzene typically involves halogenation reactions. One common method is the bromination of 2,3,5-trifluorobenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range that ensures the selective bromination at the desired positions on the benzene ring.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities while maintaining high purity and yield.
化学反应分析
1,4-Dibromo-2,3,5-trifluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds.
科学研究应用
1,4-Dibromo-2,3,5-trifluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用机制
The mechanism by which 1,4-Dibromo-2,3,5-trifluorobenzene exerts its effects depends on the specific application and the molecular targets involved. In general, the compound can interact with various enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
相似化合物的比较
1,4-Dibromo-2,3,5-trifluorobenzene can be compared with other similar compounds, such as:
1,5-Dibromo-2,3,4-trifluorobenzene: This compound has a similar structure but with different positions of the bromine and fluorine atoms, leading to different chemical properties and reactivity.
1-Bromo-2,4,5-trifluorobenzene:
1,2-Dibromo-4,5-difluorobenzene: Another similar compound with different substitution patterns, leading to unique chemical behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
属性
分子式 |
C6HBr2F3 |
|---|---|
分子量 |
289.87 g/mol |
IUPAC 名称 |
1,4-dibromo-2,3,5-trifluorobenzene |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
InChI 键 |
DNULHDDIABQFMD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Br)F)F)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


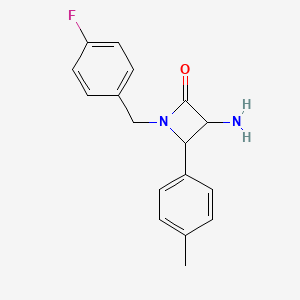
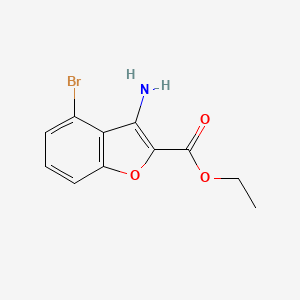
![tert-Butyl 8-amino-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B11838153.png)

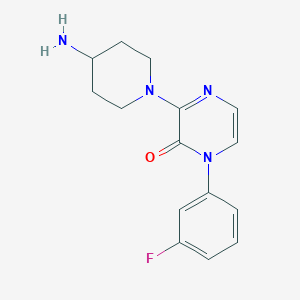
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)

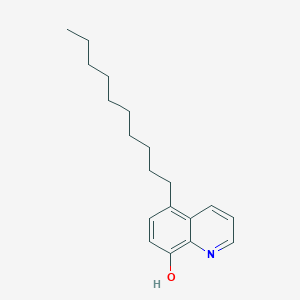
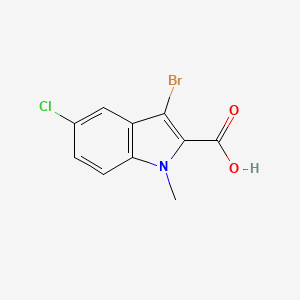

![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
